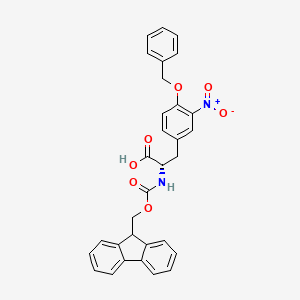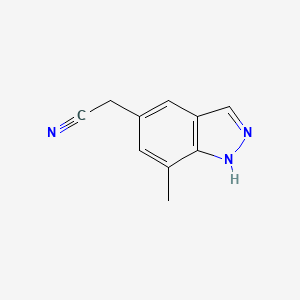
2-(7-Methyl-1H-indazol-5-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Methyl-1H-indazol-5-YL)acetonitrile is a heterocyclic compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrile group in this compound adds to its reactivity and potential for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile typically involves the formation of the indazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(7-Methyl-1H-indazol-5-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
科学的研究の応用
2-(7-Methyl-1H-indazol-5-YL)acetonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
類似化合物との比較
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct reactivity.
Indole: A structurally related compound with a wide range of biological activities.
Benzimidazole: A related heterocyclic compound with significant medicinal applications
Uniqueness
2-(7-Methyl-1H-indazol-5-YL)acetonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development .
特性
分子式 |
C10H9N3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
2-(7-methyl-1H-indazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-4-8(2-3-11)5-9-6-12-13-10(7)9/h4-6H,2H2,1H3,(H,12,13) |
InChIキー |
JBRKIRUKKOJAPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NN=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



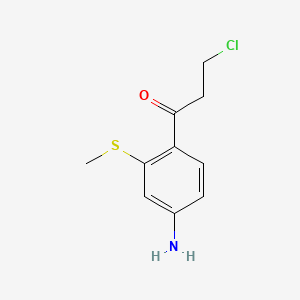
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
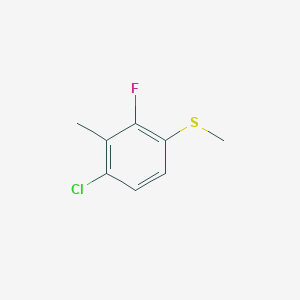
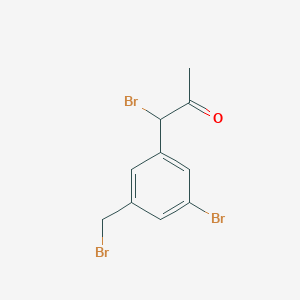

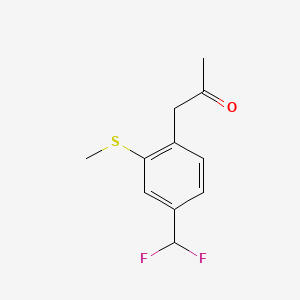
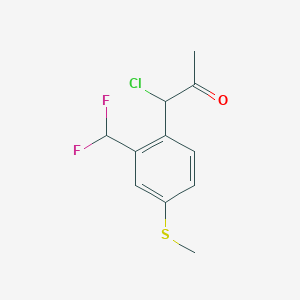
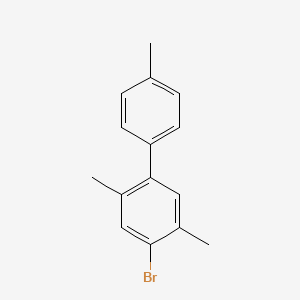
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)
